ANGELIQ
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Overview
Description
ANGELIQ is a pharmaceutical compound that combines two active ingredients: drospirenone and estradiol-17β. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and vaginal dryness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drospirenone is synthesized from spironolactone through a series of chemical reactions, including oxidation and cyclization. Estradiol-17β is derived from estrone, which is obtained from plant sterols through a series of hydrogenation and oxidation reactions .
Industrial Production Methods
The industrial production of ANGELIQ involves the large-scale synthesis of drospirenone and estradiol-17β, followed by their combination into film-coated tablets. The process includes strict quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Drospirenone undergoes oxidation to form its active metabolite.
Reduction: Estradiol-17β can be reduced to estrone.
Substitution: Both compounds can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetone, methylene chloride.
Major Products
Drospirenone Metabolites: Formed through oxidation.
Scientific Research Applications
ANGELIQ is extensively used in medical research to study its effects on postmenopausal symptoms and its potential benefits in reducing the risk of osteoporosis and cardiovascular diseases. It is also used in pharmacological studies to understand the interactions between drospirenone, estradiol-17β, and other hormonal pathways .
Mechanism of Action
Drospirenone acts as a progestin, countering the effects of estrogen by decreasing the number of estrogen receptors. Estradiol-17β mimics the natural estrogen in the body, binding to estrogen receptors and modulating the secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback mechanism .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone Acetate: Another progestin used in hormone replacement therapy.
Conjugated Equine Estrogens: A mixture of estrogens used in similar therapeutic applications.
Uniqueness
ANGELIQ is unique due to the combination of drospirenone and estradiol-17β, which provides both estrogenic and progestogenic effects, making it effective in treating a wide range of postmenopausal symptoms .
Properties
CAS No. |
350818-73-4 |
---|---|
Molecular Formula |
C42H54O5 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C24H30O3.C18H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;14-,15-,16+,17+,18+/m11/s1 |
InChI Key |
QJUXBIVLOGRZSQ-OQMMLGNJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
350818-73-4 | |
Synonyms |
Angeliq estradiol-drospirenone combination |
Origin of Product |
United States |
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